1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

Catalog No.
S14173231
CAS No.
M.F
C7H7N3O
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

Product Name

1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

IUPAC Name

1-nitroso-2,3-dihydropyrrolo[2,3-b]pyridine

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c11-9-10-5-3-6-2-1-4-8-7(6)10/h1-2,4H,3,5H2

InChI Key

XGVOWFHTMSTYKF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC=N2)N=O

1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is an organic compound with the chemical formula C9H6N4O and a molecular weight of 194.17 g/mol. It appears as a red or dark reddish-brown crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethanol. This compound is notable for its heterocyclic structure, which consists of a pyrrolo[2,3-b]pyridine core with a nitroso group attached, contributing to its unique chemical and biological properties. First synthesized in 1968 by Argoudelis et al., it has since garnered significant attention in medicinal chemistry and other fields due to its potential applications and interesting reactivity profiles.

  • Oxidation: The nitroso group can be oxidized to form nitro derivatives.
  • Reduction: Reduction of the nitroso group can yield amine derivatives.
  • Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 3-position of the pyrrolo[2,3-b]pyridine ring. Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Major products from these reactions include nitro, amine, and halogenated derivatives.

1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine exhibits several biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity: It has shown potential in inhibiting specific signaling pathways involved in cancer cell proliferation.
  • Antimicrobial Properties: The compound demonstrates activity against various microbial strains.
  • Anti-inflammatory Effects: Research indicates that it may modulate inflammatory responses.

Its ability to interact with various biological targets suggests promising avenues for drug discovery and development.

There are multiple synthetic routes for 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine:

  • Nitration of 1H-pyrrolo[2,3-b]pyridine: This involves treating the compound with nitric acid followed by reduction using sodium dithionite to introduce the nitroso group.
  • Reaction with Nitrous Acid: Pyridine-2-carbaldehyde can react with nitrous acid to form the desired compound.
  • Use of Nitric Oxide: Another method involves reacting pyridine-2-carbaldehyde with nitric oxide under controlled conditions.

These methods can be optimized for yield and purity based on specific research needs.

The applications of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine span various fields:

  • Medicinal Chemistry: As a potential drug candidate for cancer treatment and other diseases.
  • Coordination Chemistry: It serves as a ligand for metal ions in coordination compounds.
  • Material Science: The compound is used in developing novel materials due to its unique properties.
  • Organic Synthesis: It acts as a building block for synthesizing more complex heterocyclic compounds.

The interaction studies of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine focus on its mechanism of action involving molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can disrupt signaling pathways critical for cell survival and proliferation, highlighting its potential in cancer therapy and other medical applications.

Several compounds share structural features with 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine but differ in their functional groups or biological activities:

Compound NameStructural FeaturesUnique Characteristics
1H-pyrrolo[2,3-b]pyridineLacks the nitroso groupDifferent reactivity and biological activity
1-nitroso-1H-indoleContains a nitroso group but has an indole structureDistinct chemical properties compared to pyrrole-based compounds
5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridineBromo substituent at the 5-positionAlters reactivity patterns due to bromine's presence
4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-oneNitro group instead of nitrosoDifferent biological activity profile

The uniqueness of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine lies in its specific interactions with biological targets and its potential therapeutic applications that are distinct from those of similar compounds .

Early Developments in Pyrrolopyridine Chemistry

The pyrrolo[2,3-b]pyridine core, a fusion of pyrrole and pyridine rings, was first synthesized in the mid-20th century through adaptations of classical heterocyclic synthesis methods. Early work focused on indole analogs, but the substitution of a nitrogen atom at the 7-position distinguished pyrrolopyridines as a distinct class. The introduction of nitroso groups to heterocycles gained momentum in the 1970s, driven by interest in nitrosamines’ biological activities.

Synthesis of Nitroso-Pyrrolopyridine Derivatives

The targeted nitrosation of pyrrolo[2,3-b]pyridine at the 3-position was achieved using nitrosobenzene under electrophilic substitution conditions, analogous to methods employed for simpler heterocycles like pyrrolidine. Modified Madelung cyclizations and Fischer indole syntheses provided alkyl- or aryl-substituted precursors, which were subsequently nitrosated using sodium nitrite in acidic media. Early characterization relied on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, with distinct shifts observed for protons adjacent to the nitroso group.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

149.058911855 g/mol

Monoisotopic Mass

149.058911855 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types